physical and chemical properties of (Iodoethynyl)triisopropylsilane
physical and chemical properties of (Iodoethynyl)triisopropylsilane
An In-Depth Technical Guide to (Iodoethynyl)triisopropylsilane for Advanced Organic Synthesis
Introduction: A Unique Synthon for Modern Chemistry
(Iodoethynyl)triisopropylsilane, often abbreviated as TIPS-iodoacetylene, is a specialized organosilicon compound that has emerged as a powerful tool for researchers in organic synthesis and drug development. Its structure is deceptively simple, featuring a carbon-carbon triple bond with an iodine atom at one end and a bulky triisopropylsilyl (TIPS) group at the other.[1] This unique arrangement confers a dual reactivity profile: the carbon-iodine bond serves as a highly reactive site for cross-coupling reactions, while the TIPS group provides steric protection and enhances solubility in organic solvents.[1] This guide offers a comprehensive overview of its properties, synthesis, and critical applications, with a focus on the causality behind its utility in complex molecular construction.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of (Iodoethynyl)triisopropylsilane is essential for its effective handling and application in synthesis. The compound typically appears as a colorless oil or transparent liquid at room temperature.[1][2] Its key identifiers and computed physicochemical properties are summarized below.
Table 1: Structural and Chemical Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | (Iodoethynyl)tri(propan-2-yl)silane |
| CAS Number | 160481-43-6 |
| Molecular Formula | C₁₁H₂₁ISi |
| Molecular Weight | 308.27 g/mol [1][3][4] |
| InChIKey | BFUSARJAXABPTC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)Si(C#CI)(C(C)C)C(C)C |
Table 2: Computed Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 265.1 ± 9.0 °C (Predicted) | [3] |
| Density | 1.237 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP | 4.60 | [1][3] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 0 | [1] |
| Rotatable Bonds | 4 |[1] |
Spectroscopic Characterization Profile
While specific spectra are proprietary, the structural features of (Iodoethynyl)triisopropylsilane give rise to a predictable characterization profile.
-
¹H-NMR: The spectrum is dominated by signals from the triisopropyl groups. One would expect to see a multiplet or septet for the three methine (CH) protons and a doublet for the 18 methyl (CH₃) protons, integrating in a 1:6 ratio, respectively.
-
¹³C-NMR: Key signals would include two distinct peaks for the sp-hybridized carbons of the alkyne, signals for the methine and methyl carbons of the isopropyl groups, and a characteristic C-Si coupling.
-
IR Spectroscopy: A crucial diagnostic peak would be the stretching vibration of the internal alkyne (C≡C) bond, which is typically weak but observable. The absence of a terminal alkyne C-H stretch (around 3300 cm⁻¹) is a key feature.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 308, along with characteristic fragmentation patterns corresponding to the loss of an iodine atom or isopropyl groups.
Synthesis of (Iodoethynyl)triisopropylsilane
The most common and reliable method for synthesizing TIPS-iodoacetylene is through the direct iodination of triisopropylsilylacetylene. This approach is favored for its high efficiency and straightforward execution.
Caption: General workflow for the synthesis of (Iodoethynyl)triisopropylsilane.
Detailed Synthesis Protocol
Objective: To synthesize (Iodoethynyl)triisopropylsilane from triisopropylsilylacetylene.
Materials:
-
Triisopropylsilylacetylene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Iodine (I₂) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add triisopropylsilylacetylene dissolved in anhydrous THF.
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe. Stir the mixture for 1 hour at this temperature. The formation of the lithium acetylide is the critical step, creating the nucleophile.
-
Iodination: In a separate flask, dissolve iodine in anhydrous THF. Add this iodine solution dropwise to the cold acetylide solution. The reaction is typically rapid. Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure product.
Reactivity and Core Application: The Sonogashira Coupling
The primary application of (Iodoethynyl)triisopropylsilane is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1] This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide.[5][6][7]
Why it Works:
-
Reactivity: The C-I bond is the most reactive of the carbon-halogen bonds (I > Br > Cl) in the oxidative addition step of the catalytic cycle, allowing for milder reaction conditions.[5]
-
Steric Protection: The bulky TIPS group prevents self-coupling of the iodoalkyne and can also direct the regioselectivity of reactions. It can be cleanly removed later in the synthetic sequence using fluoride reagents like tetrabutylammonium fluoride (TBAF) to reveal a terminal alkyne.[1]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of an Aryl Iodide
Objective: To couple (Iodoethynyl)triisopropylsilane with an aryl iodide (e.g., 4-iodotoluene).
Materials:
-
Aryl iodide (1.0 eq)
-
(Iodoethynyl)triisopropylsilane (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base/solvent (e.g., triethylamine or diisopropylamine, anhydrous)
-
Co-solvent (e.g., THF, anhydrous)
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.
-
Solvent/Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF followed by the amine base. Stir to dissolve the solids.
-
Alkyne Addition: Add (Iodoethynyl)triisopropylsilane via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) and monitor by TLC or GC-MS. The reaction is often complete within a few hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite® to remove the palladium catalyst and amine salts, washing the pad with additional ether.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
As an organosilicon compound, (Iodoethynyl)triisopropylsilane requires careful handling. While specific toxicity data is limited, precautions for related flammable organosilanes should be followed.[8][9]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[10]
-
Fire Safety: The compound is expected to be a flammable liquid. Use spark-proof tools and ground/bond containers when transferring material.[9] In case of fire, use foam, carbon dioxide, or dry chemical extinguishers.[9]
Conclusion
(Iodoethynyl)triisopropylsilane stands as a testament to the power of rational molecular design in synthetic chemistry. By combining a reactive iodoalkyne moiety with a sterically demanding silyl protecting group, it provides a reliable and versatile building block for constructing complex molecular architectures. Its utility in Sonogashira couplings, in particular, has cemented its role as an indispensable reagent for researchers pushing the frontiers of drug discovery and materials science.
References
- (Iodoethynyl)triisopropylsilane - 160481-43-6 - Vulcanchem. Vulcanchem.
- (iodoethynyl)triisopropylsilane - LookChem. LookChem.
- (Iodoethynyl)triisopropylsilane CAS NO.160481-43-6 - ENAO Chemical Co, Limited. ENAO Chemical Co, Limited.
- 160481-43-6 | (Iodoethynyl)triisopropylsilane - ChemScene. ChemScene.
- Iodoethynyl-triisopropyl-silane-Molbase. Molbase.
- Triisopropylsilane - Apollo Scientific. Apollo Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- TRIISOPROPYLSILANE, 98% - Gelest, Inc. Gelest, Inc.
- Material Safety Data Sheet - Spectrum Chemical. Spectrum Chemical.
- Sonogashira Coupling | NROChemistry. NROChemistry.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
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